1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene

CAS No.: 1785433-77-3

Cat. No.: VC2608024

Molecular Formula: C9H10BrFO

Molecular Weight: 233.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1785433-77-3 |

|---|---|

| Molecular Formula | C9H10BrFO |

| Molecular Weight | 233.08 g/mol |

| IUPAC Name | 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene |

| Standard InChI | InChI=1S/C9H10BrFO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6H2,1H3 |

| Standard InChI Key | JBXGRNGFEZIBDX-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(CBr)F |

| Canonical SMILES | COC1=CC=CC(=C1)C(CBr)F |

Introduction

Chemical Structure and Identification

Molecular Structure

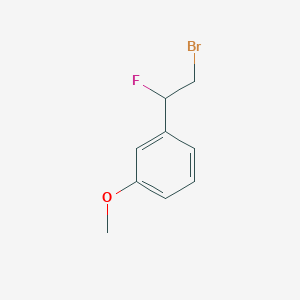

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene belongs to the class of halogenated aromatic compounds, specifically a substituted methoxybenzene with a 2-bromo-1-fluoroethyl group at position 1 and a methoxy group at position 3. The compound features a benzene ring with two key substituents: a methoxy group (-OCH₃) at the meta position and a 2-bromo-1-fluoroethyl group (-CH(F)CH₂Br) at position 1.

Chemical Identifiers

Based on structural analysis and comparison with similar compounds, the following chemical identifiers can be inferred:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrFO |

| Molecular Weight | Approximately 233.08 g/mol |

| Chemical Class | Halogenated methoxybenzene |

| Functional Groups | Aromatic ring, methoxy group, bromo group, fluoro group |

The molecular formula C₉H₁₀BrFO aligns with the structural elements present in this compound and is consistent with related bromofluorinated aromatic compounds documented in the scientific literature .

Physical and Chemical Properties

Physical Properties

While specific physical data for 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene is limited, properties can be estimated based on structurally similar compounds:

Nuclear Magnetic Resonance (NMR)

¹H NMR would likely show characteristic signals for:

-

Aromatic protons (6.8-7.3 ppm)

-

Methoxy group singlet (approximately 3.8-3.9 ppm)

-

Fluorinated carbon proton (multiplet around 4.8-5.0 ppm)

-

Brominated carbon protons (3.3-3.5 ppm)

¹⁹F NMR would typically show a multiplet signal in the range of -170 to -175 ppm, similar to what is observed in 1-(2-bromo-1-fluoroethyl)-4-methoxybenzene .

Synthesis Methods

Alternative Synthetic Routes

Alternative synthetic approaches might include:

-

Fluorination of a 1-(2-bromoethyl)-3-methoxybenzene precursor

-

Electrophilic aromatic substitution of 3-methoxybenzene with a pre-formed 2-bromo-1-fluoroethyl electrophile

-

Cross-coupling reactions involving 3-bromoanisole and appropriate fluoroethyl reagents

Reactivity and Chemical Behavior

General Reactivity Patterns

The reactivity of 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene would be governed by the three main functional groups present:

Electrophilic Aromatic Substitution

The methoxy group would activate the aromatic ring toward electrophilic aromatic substitution reactions, with the activating effect being stronger than that of a simple alkyl group. Research indicates that methoxy groups significantly increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene . The methoxy group would direct incoming electrophiles primarily to the ortho and para positions relative to itself (positions 2, 4, and 6).

Side Chain Reactions

The 2-bromo-1-fluoroethyl side chain presents multiple reaction possibilities:

-

Nucleophilic substitution at the bromine-bearing carbon

-

Elimination reactions to form vinyl fluoride derivatives

-

Reduction reactions to give 1-fluoroethyl derivatives

-

Oxidation of the benzylic position under appropriate conditions

Applications and Research Significance

Research Value

The compound holds particular value for research in:

-

Structure-activity relationship studies

-

Investigation of halogen bonding phenomena

-

Exploration of synthetic methodologies for selective functionalization

-

Studies of regioselectivity in reactions of multiply-substituted aromatics

Recommended Precautions

The following safety precautions should be observed when handling this compound:

-

Wear appropriate personal protective equipment including gloves, eye protection, and laboratory coat

-

Avoid breathing vapors, mist, or gas

-

Ensure adequate ventilation in the work area

-

Wash hands thoroughly after handling

-

Store in a cool, dry place away from direct sunlight

First Aid Measures

In case of exposure:

-

Skin contact: Wash with plenty of soap and water

-

Eye contact: Rinse cautiously with water for several minutes and remove contact lenses if present

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing

Analytical Characterization

Chromatographic Analysis

Gas chromatography (GC) and liquid chromatography (LC) would be effective methods for separation and quantitative analysis of 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene. GC analysis would typically employ non-polar columns such as DB-5 or similar phases, while HPLC would utilize C18 reverse-phase columns.

Spectroscopic Identification

Multiple spectroscopic techniques would be valuable for structural confirmation:

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 233/235 (with characteristic bromine isotope pattern of nearly equal peaks at M and M+2)

-

Infrared Spectroscopy: Key absorption bands would include:

-

Aromatic C-H stretching (3000-3100 cm⁻¹)

-

C-O stretching of methoxy group (1240-1270 cm⁻¹)

-

C-F stretching (1000-1400 cm⁻¹)

-

C-Br stretching (500-680 cm⁻¹)

-

-

UV-Visible Spectroscopy: Would likely show absorption maxima typical of substituted benzenes, with bands around 260-280 nm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume